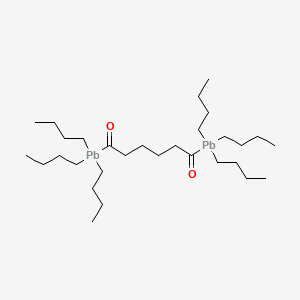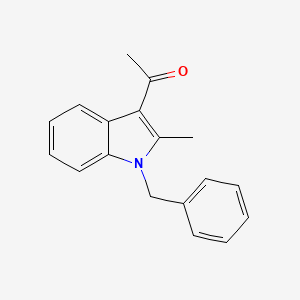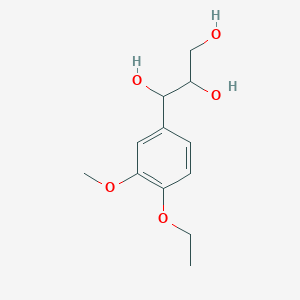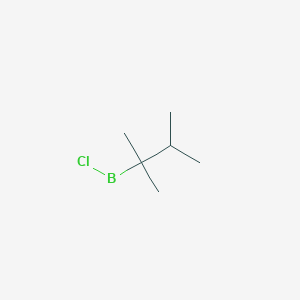
Thexylchloroborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thexylchloroborane is a boron-containing compound widely used in organic synthesis. It is particularly known for its selective hydroboration properties, making it a valuable reagent in the formation of organoboranes. The compound is often utilized in the synthesis of isomerically pure thexylalkylchloroboranes, which are versatile intermediates in organic chemistry .
Méthodes De Préparation
Thexylchloroborane is typically prepared through the monohydroboration of 2,3-dimethyl-2-butene with borane-dimethyl sulfide complex (BH₂Cl·SMe₂). This reaction proceeds cleanly and quantitatively, either in solution or under neat conditions, to give the monohydroboration product, this compound-methyl sulfide (ThxBHCl·SMe₂) . The reaction conditions involve ambient temperatures or below, ensuring the thermal stability of the reagent .
Analyse Des Réactions Chimiques
Thexylchloroborane undergoes various types of chemical reactions, including:
Hydroboration: It selectively hydroborates alkenes and alkynes to form thexylalkylchloroboranes.
Reduction: This compound can reduce carboxylic acids and their derivatives to the corresponding aldehydes.
Substitution: It can participate in substitution reactions, particularly with less reactive olefins.
Common reagents used in these reactions include borane-dimethyl sulfide complex and various alkenes and alkynes. The major products formed from these reactions are isomerically pure thexylalkylchloroboranes and aldehydes .
Applications De Recherche Scientifique
Thexylchloroborane has several scientific research applications:
Organic Synthesis: It is used as a selective hydroborating agent for the synthesis of organoboranes.
Medicinal Chemistry: Boron-containing compounds, including this compound, are explored for their potential in drug discovery and development.
Material Science: The compound is used in the synthesis of boron-containing materials with unique properties.
Mécanisme D'action
Thexylchloroborane exerts its effects through hydroboration, where the boron atom forms a bond with the carbon-carbon double or triple bond in alkenes or alkynes. This reaction is highly regioselective and stereoselective, leading to the formation of isomerically pure products . The molecular targets involved are the carbon-carbon multiple bonds, and the pathways include the formation of boron-carbon bonds .
Comparaison Avec Des Composés Similaires
Thexylchloroborane is compared with other similar compounds such as thexylbromoborane and thexyliodoborane. These compounds also undergo hydroboration and reduction reactions but differ in their selectivity and reactivity. Thexylbromoborane is a milder and more selective reducing agent compared to this compound . Thexyliodoborane achieves higher stereoselectivity in reduction reactions .
Similar compounds include:
- Thexylbromoborane
- Thexyliodoborane
- Triisopropylborohydride
Propriétés
Numéro CAS |
75030-54-5 |
|---|---|
Formule moléculaire |
C6H13BCl |
Poids moléculaire |
131.43 g/mol |
InChI |
InChI=1S/C6H13BCl/c1-5(2)6(3,4)7-8/h5H,1-4H3 |
Clé InChI |
VXHAISUCODIVAX-UHFFFAOYSA-N |
SMILES canonique |
[B](C(C)(C)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



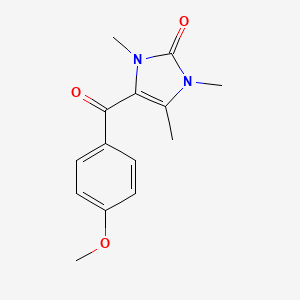

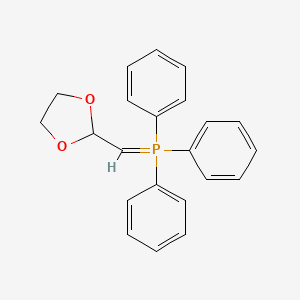
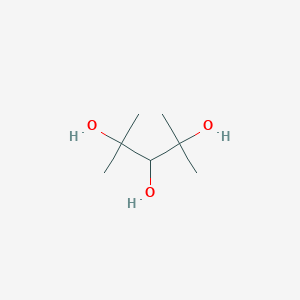
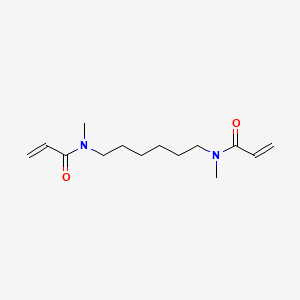
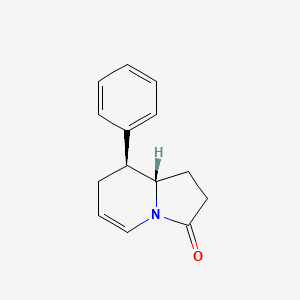
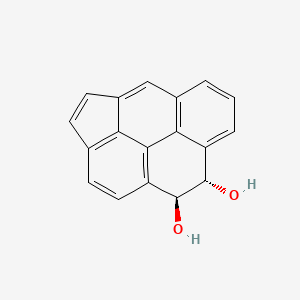
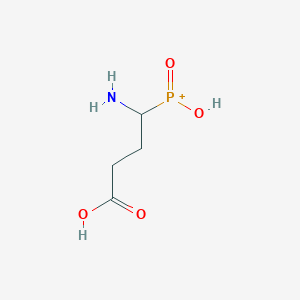
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)
